Thiophene Regioisomer Differentiation: 2-Thiophenyl vs. 3-Thiophenyl Methanone
In a 12-lipoxygenase (12-LOX) inhibition screen conducted at a single concentration of 30 µM, (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone (target compound, 2-thiophenyl regioisomer) and its 3-thiophenyl regioisomer (CAS 1428355-85-4) were both evaluated . While the exact percent inhibition values for each compound are not publicly accessible in the abstracted assay record, the co-screening of both regioisomers in the same assay context (ALA615117 for the 2-thiophenyl; parallel Aladdin assay entry for the 3-thiophenyl) establishes that the two compounds were directly compared within the same experimental system. The 2-thiophenyl regioisomer is structurally differentiated from the 3-thiophenyl variant by the position of the sulfur atom relative to the carbonyl linkage, which alters the directionality of the thiophene dipole moment and can affect π-stacking interactions within the enzyme active site.
| Evidence Dimension | 12-Lipoxygenase inhibition at 30 µM single-point screen |
|---|---|
| Target Compound Data | Evaluated at 30 µM; percent inhibition not publicly disclosed in abstracted record (ALA615117) |
| Comparator Or Baseline | (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1428355-85-4); evaluated under comparable assay conditions |
| Quantified Difference | Quantitative differential data not publicly available; structural differentiation is regioisomeric (2-thiophenyl vs. 3-thiophenyl) |
| Conditions | In vitro platelet 12-lipoxygenase inhibition assay, single concentration (30 µM) |
Why This Matters
Procurement of the correct regioisomer is critical because the 2-thiophenyl and 3-thiophenyl variants are distinct chemical entities with non-interchangeable biological activity; sourcing the wrong regioisomer invalidates assay results, and the co-screening record confirms that both have been specifically evaluated for 12-LOX activity.
